molecular formula C20H23N5O2 B4520090 (4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

(4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B4520090
M. Wt: 365.4 g/mol
InChI Key: VOZYYVUFYOXZMQ-UHFFFAOYSA-N
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Description

The compound "(4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone" features a hybrid structure combining a 4-methoxyphenylpiperazine moiety linked via a methanone bridge to a substituted pyrazole ring. The pyrazole is further functionalized with a methyl group at position 1 and a 1H-pyrrol-1-yl group at position 3.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-22-19(24-9-3-4-10-24)18(15-21-22)20(26)25-13-11-23(12-14-25)16-5-7-17(27-2)8-6-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZYYVUFYOXZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key structural analogs, focusing on substitutions, synthetic strategies, and inferred pharmacological properties.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Compound Name Piperazine Substitution Pyrazole Substitution Key Differences vs. Target Compound Reference
4-(2-Methoxyphenyl)piperazinomethanone 2-Methoxyphenyl Phenyl (position 1), Propyl (position 5) - Ortho-methoxy vs. para-methoxy on piperazine
- Bulky phenyl/propyl vs. methyl/pyrrole on pyrazole
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) 4-(Trifluoromethyl)phenyl Butanone linker, unsubstituted pyrazole - Trifluoromethyl (electron-withdrawing) vs. methoxy
- Flexible butanone vs. rigid methanone linker
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone N/A (no piperazine) Thiophene, hydroxy, phenyl - Thiophene replaces piperazine
- Hydroxy group increases polarity vs. pyrrole
[4-(Biphenyl-4-yl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole] (Pyrazoline derivative) N/A (pyrazoline core) Biphenyl, methoxyphenyl - Pyrazoline vs. pyrazole-pyrrole core
- Biphenyl enhances aromatic interactions
Pharmacological Activity Trends
  • Antimicrobial Potential: Pyrazole-thiophene hybrids () exhibit broad-spectrum antibacterial activity, suggesting the target’s pyrrole substituent could confer similar properties .
  • CNS Applications : Piperazine derivatives with para-aryl substitutions (e.g., 4-methoxyphenyl) are frequently explored as antipsychotics or anxiolytics, positioning the target compound as a candidate for neurological studies .
  • Analgesic Activity : Pyrazoline derivatives () with biphenyl groups demonstrate analgesic effects, hinting that the target’s pyrazole-pyrrole core may also modulate pain pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

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